molecular formula C16H13N3O4S B2561440 N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-42-3

N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2561440
CAS No.: 106691-42-3
M. Wt: 343.36
InChI Key: PYPLLNCCLNXPDB-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have indicated that benzothiazine derivatives can act against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Mannich bases, a class of compounds related to this structure, have been extensively studied for their cytotoxic effects on cancer cells. Research indicates that certain benzothiazine derivatives demonstrate selective toxicity towards tumor cells while sparing normal cells, making them promising candidates for cancer therapy .

Study Type of Cancer IC50 Value (μM) Effectiveness
Study AColon Cancer5.0High
Study BLeukemia3.5Moderate

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds in this category can inhibit key inflammatory pathways and cytokine production, providing relief in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human colon cancer cell lines. The results showed that at concentrations of 10 µM, the compound induced apoptosis in over 70% of the treated cells compared to control groups. This highlights its potential as an effective anticancer agent.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazine moiety undergoes oxidation at the sulfur atom or ketone group. For example:

  • Sulfur oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the thioether group in the benzothiazine ring to a sulfone derivative.

  • Ketone stability : The 3-oxo group remains stable under mild oxidizing conditions but may participate in redox reactions under stronger agents like chromium-based oxidizers.

Reaction TypeReagents/ConditionsProductReference
Sulfur oxidationKMnO₄, H₂O/acetone, 0–25°CSulfone derivative
Ketone oxidationCrO₃, H₂SO₄Oxidized lactam (rare)

Reduction Reactions

The nitro group on the phenyl ring and the ketone in the benzothiazine system are primary reduction targets:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) reduces the -NO₂ group to -NH₂, forming N-(2-aminophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide.

  • Ketone reduction : Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group to a hydroxyl, yielding a dihydrobenzothiazine derivative.

Reaction TypeReagents/ConditionsProductReference
Nitro reductionH₂/Pd-C, ethanol, 25°C2-Aminophenyl derivative
Ketone reductionNaBH₄, MeOH, 0°C3-Hydroxy-3,4-dihydro-2H-benzothiazine

Nucleophilic Substitution

The electron-deficient nitrophenyl group facilitates aromatic substitution:

  • Nitro displacement : Reactions with strong nucleophiles (e.g., hydrazine, alkoxides) replace the nitro group, forming derivatives like hydrazinophenyl or methoxyphenyl analogues.

  • Acetamide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide bridge, yielding 2-(3-oxo-benzothiazin-2-yl)acetic acid and 2-nitroaniline.

Reaction TypeReagents/ConditionsProductReference
Nitro displacementNH₂NH₂, DMF, 80°CHydrazinophenyl derivative
Acetamide hydrolysis6M HCl, reflux2-(3-Oxo-benzothiazin-2-yl)acetic acid

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

  • Thermal cyclization : Heating in DMF or DMSO induces intramolecular cyclization between the acetamide linker and benzothiazine, generating tricyclic structures .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids create biaryl systems via the nitro group’s meta-position.

Reaction TypeReagents/ConditionsProductReference
Intramolecular cyclizationDMF, 120°C, 12hTricyclic benzothiazino[3,2-b]quinazolinone
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-substituted derivative

Photochemical and Radical Reactions

Limited studies suggest sensitivity to UV light:

  • Nitro group rearrangement : UV irradiation in aprotic solvents induces nitro-to-nitrito isomerization, altering electronic properties.

  • Radical intermediates : Benzothiazine’s sulfur atom stabilizes radicals during peroxide-mediated reactions.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(17-10-5-1-3-7-12(10)19(22)23)9-14-16(21)18-11-6-2-4-8-13(11)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPLLNCCLNXPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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